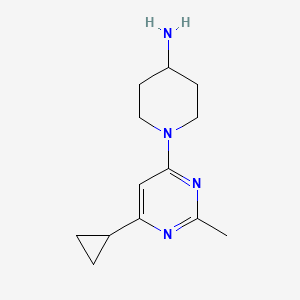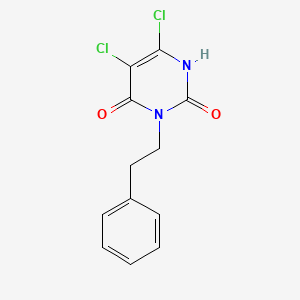
2-(4,5-Diamino-3-ethyl-1H-pyrazol-1-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4,5-Diamino-3-ethyl-1H-pyrazol-1-yl)ethanol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of two amino groups at positions 4 and 5, an ethyl group at position 3, and an ethanol group at position 1 of the pyrazole ring.
準備方法
The synthesis of 2-(4,5-Diamino-3-ethyl-1H-pyrazol-1-yl)ethanol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions. The reaction conditions typically involve heating the reactants in a suitable solvent such as ethanol or methanol. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound.
化学反応の分析
2-(4,5-Diamino-3-ethyl-1H-pyrazol-1-yl)ethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.
Substitution: The amino groups at positions 4 and 5 can undergo substitution reactions with various electrophiles, leading to the formation of substituted pyrazole derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Major products formed from these reactions include hydroxylated, reduced, and substituted pyrazole derivatives.
科学的研究の応用
2-(4,5-Diamino-3-ethyl-1H-pyrazol-1-yl)ethanol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex pyrazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as energetic materials and dyes.
作用機序
The mechanism of action of 2-(4,5-Diamino-3-ethyl-1H-pyrazol-1-yl)ethanol involves its interaction with specific molecular targets and pathways. The amino groups at positions 4 and 5 can form hydrogen bonds with biological molecules, leading to changes in their structure and function. The ethanol group at position 1 can also participate in hydrogen bonding and other interactions, enhancing the compound’s overall activity.
類似化合物との比較
2-(4,5-Diamino-3-ethyl-1H-pyrazol-1-yl)ethanol can be compared with other similar compounds, such as:
4,5-Diamino-1-(2-hydroxyethyl)pyrazole: This compound has similar structural features but lacks the ethyl group at position 3.
3,5-Diamino-1H-pyrazole: This compound lacks both the ethyl and ethanol groups, making it less versatile in terms of chemical reactivity and applications.
The presence of the ethyl and ethanol groups in this compound makes it unique and enhances its potential for various applications in scientific research and industry.
特性
分子式 |
C7H14N4O |
|---|---|
分子量 |
170.21 g/mol |
IUPAC名 |
2-(4,5-diamino-3-ethylpyrazol-1-yl)ethanol |
InChI |
InChI=1S/C7H14N4O/c1-2-5-6(8)7(9)11(10-5)3-4-12/h12H,2-4,8-9H2,1H3 |
InChIキー |
BYJDYLHRDOSYSU-UHFFFAOYSA-N |
正規SMILES |
CCC1=NN(C(=C1N)N)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


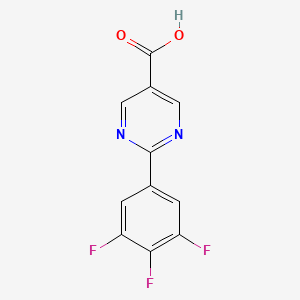
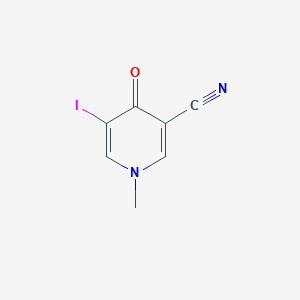
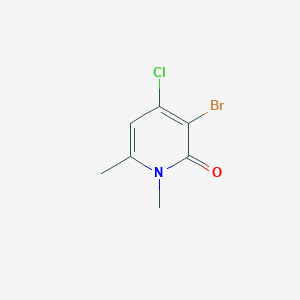
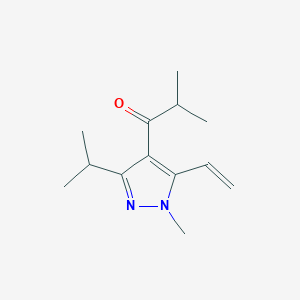
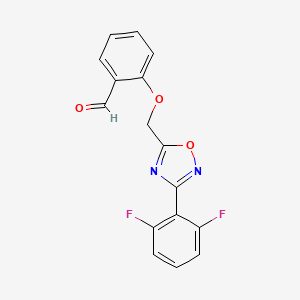
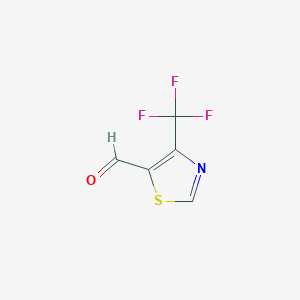
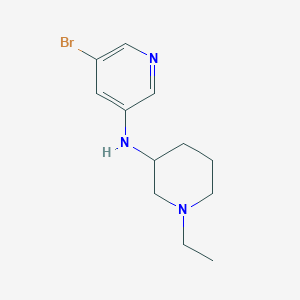
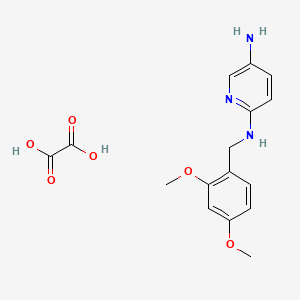
![Methyl 2-(2-bromo-1H-benzo[d]imidazol-5-yl)acetate](/img/structure/B11778318.png)
